N-Hydroxyisotridecan-1-amide
Description
N-Hydroxyisotridecan-1-amide is a branched-chain hydroxyamide derivative with a 13-carbon (isotridecyl) backbone and a hydroxyl group attached to the amide nitrogen. Its molecular formula is presumed to be C₁₃H₂₇NO₂, with a molecular weight of approximately 229.36 g/mol. The "iso" prefix indicates a branched alkyl chain, which distinguishes it from linear analogs. Hydroxyamides of this type are commonly utilized as surfactants, corrosion inhibitors, or intermediates in organic synthesis due to their amphiphilic properties.
Properties
CAS No. |
94689-33-5 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-hydroxy-11-methyldodecanamide |
InChI |
InChI=1S/C13H27NO2/c1-12(2)10-8-6-4-3-5-7-9-11-13(15)14-16/h12,16H,3-11H2,1-2H3,(H,14,15) |
InChI Key |
ZTWTVDQROSNBDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxyisotridecan-1-amide can be synthesized through several methods. One common approach involves the reaction of isotridecan-1-amine with hydroxylamine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like copper (Cu) to facilitate the process. The reaction is carried out at room temperature to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction parameters further enhances the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyisotridecan-1-amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the reagents used
Scientific Research Applications
N-Hydroxyisotridecan-1-amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-Hydroxyisotridecan-1-amide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit fatty acid amide hydrolase (FAAH), which plays a role in the degradation of fatty acid amides. This inhibition can result in increased levels of fatty acid amides, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key identifiers and structural features of N-Hydroxyisotridecan-1-amide and its analogs:
Key Observations :
- Chain Length and Branching :
- N-Hydroxyoctanamide (C₈) has a shorter linear chain, likely increasing water solubility compared to the longer, branched C₁₃ chain of this compound.
- Isooctadecanamide (C₁₈) and 12-Hydroxy-N-octadecyl... (C₃₆) exhibit significantly higher hydrophobicity, making them suitable for lipid-rich formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
